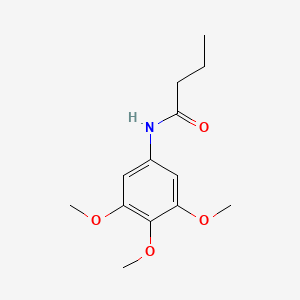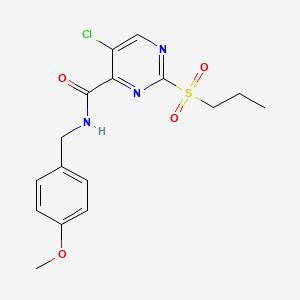![molecular formula C19H23N3O3S B4237851 N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4237851.png)
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, also known as PSB-0739, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide involves the inhibition of DPP-4, which results in increased levels of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is known to stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to improve pancreatic β-cell function and reduce inflammation in the liver. These effects are believed to be mediated through the inhibition of DPP-4 and the subsequent increase in GLP-1 levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide in lab experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. Additionally, its potent inhibitory activity against DPP-4 makes it a valuable tool for studying the role of this enzyme in glucose metabolism. However, one limitation of using N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide is its specificity for DPP-4, which may limit its use in studying other enzymes or pathways.
Direcciones Futuras
There are several potential future directions for research on N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide analogs with improved pharmacokinetic properties and selectivity for DPP-4. Another potential direction is the investigation of the effects of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide on other metabolic pathways and organs, such as the kidneys and adipose tissue. Additionally, the potential therapeutic applications of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide in other diseases, such as cardiovascular disease and obesity, warrant further investigation.
Aplicaciones Científicas De Investigación
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(22-14-4-5-15-22)21-17-8-10-18(11-9-17)26(24,25)20-13-12-16-6-2-1-3-7-16/h1-3,6-11,20H,4-5,12-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRHWCAJWYBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4237774.png)
![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)

![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)
![2-({3-[(4-methylphenyl)thio]propanoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237811.png)

![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)
![4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4237833.png)
![2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237843.png)
![4-{4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4237844.png)